
Desethyl Azilsartan Medoxomil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DesethylAzilsartanMedoxomil is a derivative of AzilsartanMedoxomil, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension. AzilsartanMedoxomil is a prodrug that is hydrolyzed to its active metabolite, Azilsartan, in the gastrointestinal tract following oral administration . DesethylAzilsartanMedoxomil retains the pharmacological properties of its parent compound, making it a valuable agent in managing blood pressure and reducing cardiovascular risks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DesethylAzilsartanMedoxomil involves multiple steps, starting from the basic structure of AzilsartanMedoxomil. The process typically includes:
Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Medoxomil Group: This step involves the esterification of the benzimidazole core with medoxomil chloride under basic conditions.
Desethylation: The final step involves the selective removal of the ethyl group from the AzilsartanMedoxomil structure to yield DesethylAzilsartanMedoxomil.
Industrial Production Methods: Industrial production of DesethylAzilsartanMedoxomil follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: DesethylAzilsartanMedoxomil undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be induced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or neutral conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Nucleophiles like amines or thiols, under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DesethylAzilsartanMedoxomil .
Aplicaciones Científicas De Investigación
DesethylAzilsartanMedoxomil has several scientific research applications:
Chemistry: It is used as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin II receptor blockers.
Biology: Research on its effects on cellular pathways and receptor binding provides insights into its mechanism of action.
Medicine: It is investigated for its potential in treating hypertension and related cardiovascular conditions.
Industry: The compound is used in the development of new antihypertensive drugs and formulations
Mecanismo De Acción
DesethylAzilsartanMedoxomil exerts its effects by antagonizing the angiotensin II type 1 receptor (AT1 receptor). This blockade prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is vasodilation and a reduction in blood pressure. The compound’s high affinity and selectivity for the AT1 receptor contribute to its efficacy in lowering blood pressure .
Comparación Con Compuestos Similares
AzilsartanMedoxomil: The parent compound, which is also an angiotensin II receptor blocker.
Valsartan: Another angiotensin II receptor blocker with similar antihypertensive effects.
Olmesartan: Known for its high potency and long duration of action.
Uniqueness: DesethylAzilsartanMedoxomil is unique due to its selective desethylation, which may confer distinct pharmacokinetic properties compared to its parent compound and other similar agents. This modification can potentially enhance its bioavailability and efficacy .
Propiedades
Fórmula molecular |
C28H20N4O8 |
|---|---|
Peso molecular |
540.5 g/mol |
Nombre IUPAC |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H20N4O8/c1-15-22(39-28(36)38-15)14-37-25(33)20-7-4-8-21-23(20)32(26(34)29-21)13-16-9-11-17(12-10-16)18-5-2-3-6-19(18)24-30-27(35)40-31-24/h2-12H,13-14H2,1H3,(H,29,34)(H,30,31,35) |
Clave InChI |
MZPRTKPTVHPGEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=O)O1)COC(=O)C2=C3C(=CC=C2)NC(=O)N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NOC(=O)N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



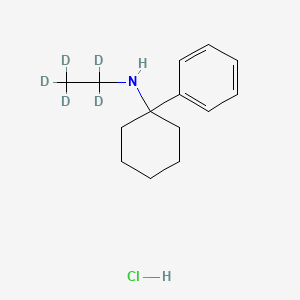

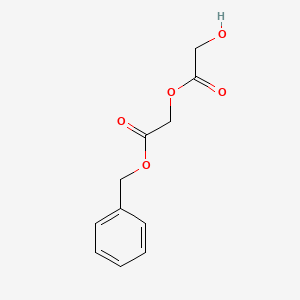
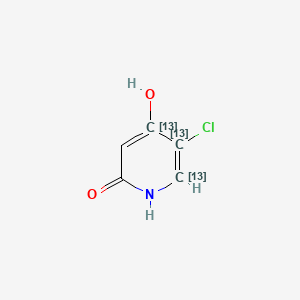
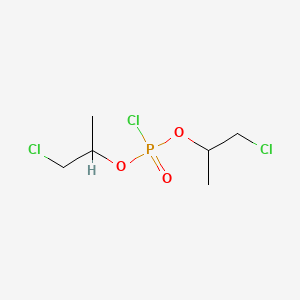
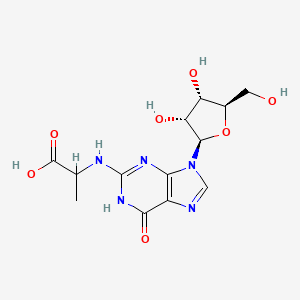
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)

![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
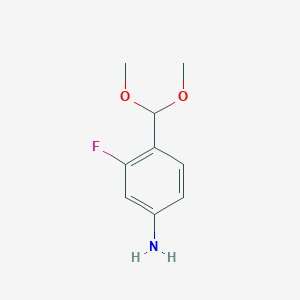
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)


